N-(4-chlorobenzyl)-N-(1-ethyl-1H-benzimidazol-2-yl)amine
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Overview
Description
N-(4-chlorobenzyl)-N-(1-ethyl-1H-benzimidazol-2-yl)amine is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(1-ethyl-1H-benzimidazol-2-yl)amine typically involves the reaction of 4-chlorobenzyl chloride with 1-ethyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(1-ethyl-1H-benzimidazol-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the chlorobenzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Bases like potassium carbonate or sodium hydroxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives of the benzimidazole ring.
Scientific Research Applications
N-(4-chlorobenzyl)-N-(1-ethyl-1H-benzimidazol-2-yl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(1-ethyl-1H-benzimidazol-2-yl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- 4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
- N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
Uniqueness
N-(4-chlorobenzyl)-N-(1-ethyl-1H-benzimidazol-2-yl)amine is unique due to the presence of both the 4-chlorobenzyl and ethyl groups on the benzimidazole ring. This combination enhances its chemical stability and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C16H16ClN3 |
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Molecular Weight |
285.77g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-ethylbenzimidazol-2-amine |
InChI |
InChI=1S/C16H16ClN3/c1-2-20-15-6-4-3-5-14(15)19-16(20)18-11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3,(H,18,19) |
InChI Key |
KHVDFFSHWDAXGV-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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